molecular formula C10H12S2 B8659790 2-Methyl-2-phenyl-1,3-dithiolane CAS No. 5769-02-8

2-Methyl-2-phenyl-1,3-dithiolane

Cat. No. B8659790
Key on ui cas rn: 5769-02-8
M. Wt: 196.3 g/mol
InChI Key: NCOLUSQXCWLHEK-UHFFFAOYSA-N
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Patent
US04097580

Procedure details

Ethanedithiol (94 g) and acetophenone (120 g, 1 mole) were dissolved in benzene (500 ml), a trace of pTSA added and the solution refluxed under a Dean-Stark trap for 16 hours, until no more water collected. The solution was cooled, washed with ice-cold dilute caustic soda, then water, and reduced in volume to a viscous, colorless, or yellowish oil. This was distilled under vacuum to give 2-methyl-2-phenyl-1,3-dithiolane as a colorless oil with an unpleasant odor, yield 120 g (61%).
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([SH:4])([SH:3])[CH3:2].C([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=O)C.[CH3:14][C:15]1C=CC(S(O)(=O)=O)=CC=1.O>C1C=CC=CC=1>[CH3:2][C:1]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[S:4][CH2:15][CH2:14][S:3]1

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
C(C)(S)S
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collected
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
WASH
Type
WASH
Details
washed with ice-cold dilute caustic soda
DISTILLATION
Type
DISTILLATION
Details
This was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(SCCS1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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